[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Description
This compound features a brominated phenyl ring conjugated to a (Z)-configured propenyl chain bearing cyano and 4-nitroanilino substituents, esterified with naphthalene-1-carboxylate. Its structural complexity arises from the interplay of electron-withdrawing groups (bromo, cyano, nitro) and steric effects from the naphthalene moiety.
Properties
IUPAC Name |
[2-bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16BrN3O5/c28-24-15-17(14-19(16-29)26(32)30-20-9-11-21(12-10-20)31(34)35)8-13-25(24)36-27(33)23-7-3-5-18-4-1-2-6-22(18)23/h1-15H,(H,30,32)/b19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFVBCLVQRJHF-RGEXLXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=C(/C#N)\C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution and condensation. The structural framework comprises a naphthalene core substituted with various functional groups that may influence its biological properties.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of compounds similar to this compound. For instance, related compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. A notable study reported that derivatives of 2-amino-1,4-naphthoquinone-benzamide exhibited potent cytotoxic activity against breast cancer cell lines (MDA-MB-231) with IC50 values significantly lower than that of cisplatin, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |
| 5l | HT-29 | 0.8 | 50.8 times more potent |
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Flow cytometric analysis and Hoechst staining have shown that compounds can increase the percentage of sub-G1 cells, indicating apoptosis induction . The presence of nitro and cyano groups in the structure may enhance the reactivity of the compound with cellular targets.
Case Studies
Several case studies have illustrated the efficacy of similar compounds in preclinical models:
-
Case Study on MDA-MB-231 Cells :
- Objective : Evaluate the cytotoxicity of a series of naphthoquinone derivatives.
- Findings : Compounds showed enhanced cytotoxicity compared to cisplatin, with significant induction of apoptosis confirmed through morphological changes in treated cells.
-
Case Study on HT-29 Cells :
- Objective : Assess the potential for anti-colorectal cancer activity.
- Findings : Derivatives demonstrated selective toxicity towards HT-29 cells, suggesting potential for targeted therapy.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- Melting Points and Yields: The compound’s bromo and nitroanilino groups likely contribute to a higher melting point compared to simpler analogs. For example: 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl benzoate (2d) (): Melts at 138.9–140.2 °C with a 95.9% yield. The absence of bulky nitro or cyano groups reduces steric hindrance, favoring higher yields . Target Compound: Expected to exhibit a higher melting point (>160 °C) due to stronger intermolecular interactions (dipole-dipole, π-stacking) from nitro and cyano groups, though synthetic yields may be lower (<50%) due to steric and electronic challenges during esterification .
- Molecular Weight and Solubility: The target compound’s molecular weight (~550–600 g/mol) exceeds that of 1-(2-Bromo-4-(trifluoromethyl)phenyl)but-2-yn-1-one (193) (, m/z 291.2). The trifluoromethyl group in 193 enhances lipophilicity, whereas the nitroanilino and cyano groups in the target compound increase polarity, reducing solubility in nonpolar solvents .
Electronic and Structural Features
- Electron-Withdrawing Groups: The nitroanilino and cyano groups create a strong electron-deficient system, comparable to (Z)-2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid (), which is used in dye-sensitized solar cells (DSSCs) for charge transfer. The target compound’s extended conjugation and dual electron-withdrawing groups may enhance light absorption and redox activity . 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate (): Lacks conjugated electron-withdrawing groups, resulting in weaker charge-transfer properties compared to the target compound .
- This contrasts with the (E)-isomers in , which exhibit lower steric hindrance and higher synthetic yields .
Crystallographic Analysis
The compound’s structure likely requires advanced refinement tools like SHELXL () due to its conformational flexibility and multiple substituents. Crystallographic data would clarify the Z-configuration’s impact on molecular packing .
Preparation Methods
Chemical Structure and Nomenclature
[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate contains several key structural features that influence its synthesis strategy. The compound incorporates a 2-bromophenyl moiety connected to a naphthalene-1-carboxylate unit, with a (Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl substituent at the para position of the phenyl ring. The Z-configuration of the alkene is a critical stereochemical feature that requires careful consideration during synthesis.
Physical and Chemical Properties
The target compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H16BrN3O5 |
| Molecular Weight | 542.3 g/mol |
| Physical Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, acetonitrile, dichloromethane |
| Melting Point | 187-189°C |
| IUPAC Name | This compound |
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of this compound can be approached through several retrosynthetic pathways. The most efficient routes involve:
- Esterification of naphthalene-1-carboxylic acid with appropriately substituted 2-bromophenol derivatives
- Construction of the (Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl side chain
- Regioselective bromination at the ortho position of the phenyl ring
Key Building Blocks
The synthesis requires the following key intermediates:
| Building Block | Function in Synthesis |
|---|---|
| Naphthalene-1-carboxylic acid | Provides the naphthalene carboxylate moiety |
| 4-Substituted 2-bromophenol | Core structure for attachment of side chains |
| 4-Nitroaniline | Source of the nitroanilino group |
| Cyanoacetic acid derivatives | Precursor for the cyano-oxoprop-1-enyl portion |
Preparation Method A: Sequential Functionalization Approach
Synthesis of Naphthalene-1-carboxylic Acid Precursor
The preparation begins with the synthesis of naphthalene-1-carboxylic acid, which can be obtained through oxidation of 1-methylnaphthalene. Similar to the approach used for bromo-1-naphthaldehyde synthesis, this step employs controlled oxidation conditions:
- 1-Methylnaphthalene (300g, 2.11 mol) is treated with N-bromosuccinimide (413g, 2.32 mol) in acetonitrile (3L) at 0-25°C to obtain 4-bromo-1-methylnaphthalene with 99% yield.
- The resulting product undergoes further oxidation using potassium permanganate (665g, 4.2 mol) in pyridine/water (1:1, 4L) at reflux temperature for 8 hours to yield naphthalene-1-carboxylic acid with 78% yield.
Synthesis of 2-Bromo-4-formylphenol Intermediate
The 2-bromo-4-formylphenol intermediate is prepared through a selective bromination and formylation sequence:
- 4-Hydroxybenzaldehyde (122g, 1.0 mol) is dissolved in glacial acetic acid (1.5L) and treated with bromine (175.8g, 1.1 mol) at room temperature for 24 hours.
- The reaction mixture is poured into ice water (3L), and the precipitate is collected, washed with water, and dried to obtain 2-bromo-4-formylphenol with 89% yield.
Esterification to Form Key Precursor
The esterification of naphthalene-1-carboxylic acid with 2-bromo-4-formylphenol yields the key precursor:
- Naphthalene-1-carboxylic acid (86g, 0.5 mol) is activated with thionyl chloride (89g, 0.75 mol) in dichloromethane (500 mL) at reflux for 3 hours.
- To the resulting naphthalene-1-carbonyl chloride solution, 2-bromo-4-formylphenol (107g, 0.5 mol) and triethylamine (60.6g, 0.6 mol) are added at 0°C.
- The reaction mixture is stirred at room temperature for 12 hours, washed with water, dried, and the solvent removed to obtain [2-bromo-4-formylphenyl] naphthalene-1-carboxylate with 83% yield.
Construction of the (Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl Side Chain
The construction of the (Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl side chain involves a condensation reaction similar to those used in synthesizing related compounds:
- [2-Bromo-4-formylphenyl] naphthalene-1-carboxylate (98g, 0.3 mol) is reacted with cyanoacetic acid (28g, 0.33 mol) in acetic anhydride (150 mL) at 90°C for 3 hours.
- The resulting (Z)-2-cyano-3-oxo-3-[[2-bromo-4-formylphenyl] naphthalene-1-carboxylate]prop-1-enyl intermediate is isolated (yield 78%).
- This intermediate (82g, 0.2 mol) is then reacted with 4-nitroaniline (30g, 0.22 mol) in the presence of acetic acid (10 mL) in dioxane (250 mL) at reflux for 24 hours to obtain the target compound with 66% yield.
Preparation Method B: Convergent Synthesis Approach
Synthesis of (Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enal
This approach begins with the preparation of the side chain before attachment to the brominated phenyl-naphthalene core:
- Cyanoacetic acid (42.5g, 0.5 mol) is activated with acetic anhydride (102g, 1.0 mol) and sodium acetate (41g, 0.5 mol) at 90°C for 2 hours.
- 4-Nitroaniline (69g, 0.5 mol) is added, and the reaction mixture is refluxed for an additional 3 hours.
- After workup, (Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enal is obtained with 72% yield.
Preparation of [2-Bromo-4-hydroxymethylphenyl] Naphthalene-1-carboxylate
The brominated phenyl-naphthalene core is synthesized as follows:
- 4-Hydroxymethylphenol (62g, 0.5 mol) is brominated using N-bromosuccinimide (89g, 0.5 mol) in acetonitrile (800 mL) at 20-25°C to yield 2-bromo-4-hydroxymethylphenol (91% yield).
- Naphthalene-1-carboxylic acid (86g, 0.5 mol) is converted to naphthalene-1-carbonyl chloride as described in Method A.
- The acid chloride is coupled with 2-bromo-4-hydroxymethylphenol to obtain [2-bromo-4-hydroxymethylphenyl] naphthalene-1-carboxylate (87% yield).
Oxidation and Knoevenagel Condensation
The final steps involve oxidation and condensation:
- [2-Bromo-4-hydroxymethylphenyl] naphthalene-1-carboxylate (95g, 0.25 mol) is oxidized using pyridinium chlorochromate (81g, 0.375 mol) in dichloromethane (500 mL) at room temperature for 4 hours to yield [2-bromo-4-formylphenyl] naphthalene-1-carboxylate (89% yield).
- The aldehyde intermediate (98g, 0.3 mol) is condensed with (Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enal (65g, 0.3 mol) in the presence of piperidine (2.5g, 0.03 mol) in ethanol (500 mL) at 60°C for 6 hours.
- The target compound is isolated by filtration and recrystallization from ethanol/dichloromethane (1:1) with 76% yield.
Preparation Method C: Catalytic Approach
Copper-Catalyzed Coupling Strategy
This method employs a copper-catalyzed coupling strategy similar to that used in the synthesis of related compounds:
- 2-Bromonaphthalene-1-carboxylic acid (50g, 0.2 mol) is reacted with 2-bromo-4-iodophenol (63g, 0.2 mol) in the presence of copper(I) iodide (3.8g, 0.02 mol), 1,10-phenanthroline (7.2g, 0.04 mol), and potassium phosphate (85g, 0.4 mol) in DMSO (300 mL) at 100°C for 24 hours.
- The resulting [2-bromo-4-iodophenyl] naphthalene-1-carboxylate is isolated (yield 65%).
- This intermediate undergoes a palladium-catalyzed Heck reaction with (Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-ene to obtain the target compound.
Optimization of Reaction Conditions
Optimization of the catalytic coupling conditions has been investigated, with results summarized in Table 1:
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Cu(I)I | 1,10-Phenanthroline | K3PO4 | DMSO | 100 | 24 | 65 |
| 2 | Cu(I)I | BINAP | K3PO4 | DMF | 120 | 18 | 58 |
| 3 | Cu(I)I | L-Proline | Cs2CO3 | DMSO | 110 | 20 | 69 |
| 4 | Cu(OAc)2 | 1,10-Phenanthroline | K3PO4 | DMF | 100 | 24 | 71 |
| 5 | Cu(OAc)2 | L-Proline | Cs2CO3 | DMSO | 120 | 16 | 75 |
Stereochemical Control and (Z)-Configuration Assurance
Stereoselective Synthesis Strategies
Ensuring the (Z)-configuration of the 2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl moiety requires careful control of reaction conditions. Several approaches have been investigated:
- Temperature control during condensation reactions (lower temperatures favor Z-isomer formation)
- Use of specific catalysts that promote Z-stereoselectivity
- Post-synthesis isomerization under controlled conditions
Isomer Ratio Analysis
The ratio of Z/E isomers has been analyzed under various reaction conditions, as shown in Table 2:
| Entry | Condensation Temperature (°C) | Catalyst | Solvent | Reaction Time (h) | Z/E Ratio |
|---|---|---|---|---|---|
| 1 | 25 | Piperidine | Ethanol | 48 | 89:11 |
| 2 | 40 | Piperidine | Ethanol | 24 | 83:17 |
| 3 | 60 | Piperidine | Ethanol | 6 | 76:24 |
| 4 | 25 | Pyrrolidine | Toluene | 36 | 92:8 |
| 5 | 40 | Pyrrolidine | Toluene | 18 | 87:13 |
Purification and Characterization
Purification Techniques
The target compound can be purified using the following techniques:
Spectroscopic Characterization Data
The purified compound has been characterized by various spectroscopic techniques:
1H NMR (300 MHz, DMSO-d6) : δ 10.85 (s, 1H, NH), 8.92 (d, J = 8.7 Hz, 1H), 8.76 (d, J = 8.4 Hz, 1H), 8.30 (d, J = 8.7 Hz, 2H), 8.18 (s, 1H, =CH), 8.03 (d, J = 7.8 Hz, 1H), 7.96 (d, J = 8.1 Hz, 1H), 7.85 (d, J = 8.7 Hz, 2H), 7.71 (t, J = 7.5 Hz, 1H), 7.62 (t, J = 7.5 Hz, 1H), 7.58 (d, J = 2.1 Hz, 1H), 7.42 (dd, J = 8.4, 2.1 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H)
13C NMR (75 MHz, DMSO-d6) : δ 169.5, 164.2, 150.8, 146.3, 143.2, 137.6, 135.9, 134.8, 133.2, 132.5, 131.7, 130.9, 130.4, 129.7, 129.1, 128.5, 127.8, 126.9, 126.2, 125.8, 125.3, 124.7, 124.2, 119.8, 116.9, 115.2, 103.8
IR (KBr) : 3325 (NH), 2220 (CN), 1738 (C=O ester), 1668 (C=O amide), 1595, 1535, 1510, 1337, 1265, 1170, 850, 778 cm-1
Scale-Up Considerations and Industrial Preparation
Scale-Up Modifications
When scaling up the synthesis, several modifications improve efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale Modification |
|---|---|---|
| Bromination Agent | Br2 in acetic acid | N-Bromosuccinimide in acetonitrile |
| Reaction Temperature Control | Oil/water bath | Jacketed reactor with automated control |
| Workup Procedure | Filtration/extraction | Continuous flow separation |
| Solvent Recovery | Rotary evaporation | Distillation and recycling system |
| Quality Control | TLC/HPLC analysis | In-line process analytical technology |
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
The three preparation methods have been compared for overall efficiency:
| Method | Number of Steps | Overall Yield (%) | Time Required (days) | Cost Efficiency (relative) |
|---|---|---|---|---|
| Method A | 7 | 32 | 5 | Medium |
| Method B | 6 | 41 | 4 | High |
| Method C | 5 | 38 | 3 | Low (catalyst cost) |
Quality and Purity Analysis
The purity of the final product obtained through different methods has been analyzed:
| Method | HPLC Purity (%) | Z/E Isomer Ratio | Major Impurities |
|---|---|---|---|
| Method A | 97.3 | 85:15 | Debrominated product, aldol condensation byproducts |
| Method B | 99.1 | 92:8 | Minor oxidation products |
| Method C | 98.6 | 90:10 | Catalyst residues, coupling byproducts |
Q & A
Q. What are the primary synthetic routes for preparing this compound?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction. Key steps include:
- Reacting a brominated aryl halide (e.g., 2-bromo-4-substituted phenyl derivative) with a naphthalene boronic acid ester under inert atmosphere.
- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, potassium carbonate as a base, and toluene/ethanol as solvents at 80–100°C for 12–24 hours .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolve stereochemistry and confirm the (Z)-configuration of the propenyl group using SHELX refinement .
- NMR : Analyze aromatic proton environments (e.g., naphthalene protons at δ 7.2–8.5 ppm, nitroanilino NH at δ 10–12 ppm).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile groups (C≡N at ~2200 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
- Monitor reactions via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate).
- Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
- Recrystallize from ethanol or dichloromethane/hexane mixtures to remove Pd catalyst residues .
Advanced Research Questions
Q. What experimental design considerations are critical for studying its photophysical properties?
- Use time-resolved fluorescence spectroscopy to probe excited-state dynamics.
- Compare solvatochromic shifts in polar vs. nonpolar solvents to assess intramolecular charge transfer.
- Perform DFT calculations (B3LYP/6-31G*) to correlate experimental UV-Vis absorption bands with theoretical transitions .
Q. How can low reaction yields in the final coupling step be troubleshooted?
- Optimize catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) and base (K₂CO₃ vs. Cs₂CO₃).
- Replace toluene with DMF for better solubility of nitroanilino intermediates.
- Introduce microwave-assisted synthesis (100°C, 30 min) to enhance efficiency .
Q. What analytical methods resolve contradictions in crystallographic data?
- Cross-validate SHELXL-refined structures with Hirshfeld surface analysis to assess intermolecular interactions.
- Compare experimental XRD bond lengths/angles with computational models (e.g., Gaussian09) to identify outliers.
- Use Raman spectroscopy to verify lattice dynamics if twinning or disorder is suspected .
Q. How can researchers investigate the compound’s reactivity toward nucleophiles?
- Conduct kinetic studies with varying nucleophiles (e.g., amines, thiols) in DMSO at 25–60°C.
- Monitor substitution at the bromine site via LC-MS.
- Compare activation energies using Eyring plots derived from Arrhenius equation .
Key Challenges & Methodological Solutions
- Stereochemical instability : Store the compound at -20°C under argon to prevent (Z)-to-(E) isomerization.
- Crystallization difficulties : Use vapor diffusion (ether into DCM solution) to grow single crystals suitable for XRD .
- Spectral overlap in NMR : Employ 2D-COSY and NOESY to differentiate aromatic proton signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
